Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-,4-methyl-, ethyl ester

Description

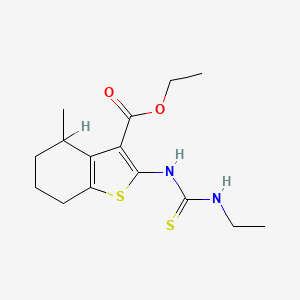

The compound Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-,4-methyl-, ethyl ester is a tetrahydrobenzo[b]thiophene derivative featuring a thiourea-functionalized substituent at the 2-position. Its structure comprises:

- A 4,5,6,7-tetrahydrobenzo[b]thiophene core, a partially hydrogenated bicyclic system combining benzene and thiophene rings.

- A 3-carboxylic acid ethyl ester group, enhancing lipophilicity and bioavailability.

- A 2-(((ethylamino)thioxomethyl)amino) substituent, forming a thiourea moiety with an ethylamine side chain.

- A 4-methyl group on the tetrahydro ring, modulating steric and electronic properties.

While direct synthesis data for this exact compound are absent in the provided evidence, analogous syntheses involve:

Properties

CAS No. |

132605-09-5 |

|---|---|

Molecular Formula |

C15H22N2O2S2 |

Molecular Weight |

326.5 g/mol |

IUPAC Name |

ethyl 2-(ethylcarbamothioylamino)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

InChI |

InChI=1S/C15H22N2O2S2/c1-4-16-15(20)17-13-12(14(18)19-5-2)11-9(3)7-6-8-10(11)21-13/h9H,4-8H2,1-3H3,(H2,16,17,20) |

InChI Key |

MGKVJBLRZFSFPY-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=S)NC1=C(C2=C(S1)CCCC2C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Aryne-Based One-Step Synthesis of Benzothiophenes

A highly efficient method to construct benzothiophene cores involves aryne chemistry, where aryne precursors react with alkynyl sulfides under fluoride ion activation to form benzothiophene derivatives in one step. For example, 2-chloro-6-(trimethylsilyl)phenyl triflate reacts with ethyl (4-tolyl)ethynyl sulfide in the presence of cesium fluoride in acetonitrile at 80 °C for 24 hours to yield 4-chloro-3-(4-tolyl)benzo[b]thiophene with good yield (~75%).

Functionalization and Substitution on the Benzothiophene Ring

Deprotonation and Electrophilic Substitution

Functionalization at the 2-position of benzothiophene can be achieved by deprotonation using lithium diisopropylamide (LDA) at low temperature (–20 °C), followed by reaction with electrophiles such as thiosulfonates to introduce sulfur-containing substituents. This step is crucial for installing the thioxomethylamino substituent present in the target compound.

Oxidation to Carboxylic Acid and Esterification

Hydroxymethyl derivatives of benzothiophene can be oxidized to carboxylic acids using copper(II) bromide and tert-butyl hydroperoxide in acetonitrile at room temperature. Subsequent esterification with ethanol or other alcohols under acidic or coupling reagent conditions yields the corresponding esters.

Preparation of the Target Compound

The target compound, featuring a 4,5,6,7-tetrahydrobenzothiophene core with a 4-methyl substituent and an ethyl ester of the carboxylic acid, along with a 2-(((ethylamino)thioxomethyl)amino) substituent, likely requires the following synthetic sequence:

Synthesis of the tetrahydrobenzothiophene core : Partial hydrogenation of benzothiophene derivatives or starting from tetrahydrobenzothiophene precursors.

Installation of the carboxylic acid group at position 3 : Via oxidation of hydroxymethyl intermediates or palladium-catalyzed carbonylation.

Esterification : Conversion of the acid to the ethyl ester using standard esterification methods (e.g., acid chloride formation followed by reaction with ethanol, or carbodiimide-mediated coupling).

Introduction of the 2-(((ethylamino)thioxomethyl)amino) substituent : Through nucleophilic substitution or coupling reactions involving ethylamino and thioxomethyl functional groups, possibly via reaction of an amino-thioxomethyl intermediate with the benzothiophene core.

Data Table: Summary of Key Preparation Methods

Research Findings and Optimization Notes

The aryne-based synthesis provides a robust platform for benzothiophene core construction with good functional group tolerance and moderate to high yields.

Palladium-catalyzed carbonylation offers a direct route to benzothiophene-3-carboxylic esters, with the advantage of using simple starting materials and mild conditions. Catalyst recycling in ionic liquids enhances sustainability.

Functionalization at the 2-position via LDA deprotonation is effective for introducing sulfur-containing substituents critical for the thioxomethylamino moiety.

Oxidation of hydroxymethyl intermediates to carboxylic acids using CuBr2/t-BuOOH is efficient and mild, preserving sensitive functionalities.

Esterification using carbodiimide coupling reagents (e.g., EDCI) with DMAP as catalyst in dichloromethane is a reliable method to obtain ethyl esters with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-,4-methyl-, ethyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

Anticancer Activity

Research has indicated that benzo(b)thiophene derivatives exhibit significant anticancer properties. A study highlighted the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives, which were evaluated for their ability to induce apoptosis in breast cancer cells . These compounds showed promising results in inhibiting cancer cell proliferation through various mechanisms, including the activation of apoptotic pathways.

Antimicrobial Properties

The antimicrobial activity of benzo(b)thiophene derivatives has also been explored. A study assessed the antimicrobial efficacy of several synthesized compounds against various bacterial strains, demonstrating that certain derivatives exhibited potent inhibitory effects . This suggests potential applications in developing new antimicrobial agents.

Neurological Disorders

The unique structure of benzo(b)thiophene derivatives may also offer neuroprotective effects. Some studies suggest that these compounds could be beneficial in treating neurodegenerative diseases by modulating neurotransmitter systems or exhibiting antioxidant properties. However, further research is needed to elucidate these effects fully.

Anti-inflammatory Effects

In addition to their anticancer and antimicrobial properties, benzo(b)thiophene derivatives have been investigated for anti-inflammatory activities. The modulation of inflammatory pathways could position these compounds as candidates for treating inflammatory diseases.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Benzo(b)thiophene-3-carboxylic acid derivatives involves interactions with specific molecular targets and pathways For instance, these compounds have been shown to inhibit enzymes like pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), which are involved in cancer cell metabolism

Comparison with Similar Compounds

Structural Analogues with Thiourea/Thiocarbonyl Substituents

Key Observations :

- Thiourea vs.

- Ethylamino vs. Methylsulfanyl: The ethylamino group in the target compound likely increases solubility relative to methylsulfanyl analogues (e.g., ).

Analogues with Amide/Carbamate Substituents

Key Observations :

- Thiourea vs. Amide : Thiourea derivatives (target) may exhibit higher metabolic stability than amide-linked compounds (e.g., ) due to resistance to protease cleavage.

Anticancer and Anti-Inflammatory Derivatives

Key Observations :

- Electron-Withdrawing Groups: The target compound lacks electron-withdrawing substituents (e.g., p-Br in S8 ), which may limit its anticancer potency compared to benzylideneamino derivatives.

- Thiourea vs. Carboxylate : The thiourea group may confer distinct binding modes compared to carboxylate-based anti-inflammatory agents (e.g., ).

Toxicity and Pharmacokinetic Considerations

Key Observations :

- Ethyl vs. Methyl Substitution: The ethyl group in the target compound may reduce acute toxicity compared to the methylamino analogue () by diminishing metabolic activation pathways.

Biological Activity

Benzo(b)thiophene derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-, 4-methyl-, ethyl ester , exploring its synthesis, biological activity, and potential therapeutic applications.

1. Synthesis of the Compound

The synthesis of benzo(b)thiophene derivatives typically involves multi-step reactions. For this specific compound, the synthesis starts with the reaction of ethyl cyanoacetate and cyclohexanone in the presence of sulfur and triethylamine. Subsequent steps include acylation and cyclization processes that yield various derivatives with distinct biological properties .

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of benzo(b)thiophene derivatives. For instance:

- In vitro studies demonstrated that certain derivatives significantly inhibit the proliferation of breast cancer cell lines (e.g., MDA-MB-231), promoting apoptosis through the RhoA/ROCK signaling pathway. The compound b19 was noted for its ability to suppress myosin light chain phosphorylation and stress fiber formation .

- A structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the benzo(b)thiophene scaffold enhance anti-proliferative activity. Compounds with an IC50 range from 23.2 to 49.9 μM were identified as particularly effective .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| b19 | 23.2 | RhoA/ROCK pathway inhibition |

| b20 | 49.9 | Apoptosis induction via mitochondrial pathway |

2.2 Analgesic Activity

The analgesic properties of benzo(b)thiophene derivatives have also been investigated:

- Derivatives of benzo(b)thiophene-3-carboxylic acid exhibited significant analgesic effects in animal models, surpassing the efficacy of standard analgesics like metamizole when tested using the hot plate method .

2.3 Antimicrobial Activity

Antimicrobial evaluations reveal that some benzo(b)thiophene derivatives possess noteworthy activity against multidrug-resistant strains:

- A derivative demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against various strains of Staphylococcus aureus, indicating strong antimicrobial properties without cytotoxic effects on normal cells .

Case Study: Anticancer Evaluation

In a study focused on anticancer agents targeting the RhoA/ROCK pathway, compound b19 was synthesized and evaluated for its effects on cancer cell lines. The results indicated:

- Significant inhibition of cell proliferation.

- Induction of apoptosis confirmed through flow cytometry and caspase activity assays.

This case underscores the potential of benzo(b)thiophene derivatives in cancer therapeutics.

Case Study: Analgesic Assessment

In evaluating analgesic efficacy:

- The study involved administering various doses of benzo(b)thiophene derivatives to mice and assessing pain response via thermal stimuli.

Results indicated that certain compounds led to a statistically significant reduction in pain response compared to controls.

4. Conclusion

Benzo(b)thiophene-3-carboxylic acid derivatives exhibit a promising profile as potential therapeutic agents due to their diverse biological activities including anticancer, analgesic, and antimicrobial effects. Continued research into their mechanisms of action and further structural modifications could enhance their efficacy and broaden their application in clinical settings.

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step reactions starting with 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylate derivatives. For example:

- Step A : Alkaline hydrolysis (e.g., 2M NaOH in ethanol) of methyl esters to generate carboxylic acid intermediates .

- Step B : Introduction of the thioxomethyl-ethylamino moiety via coupling reagents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) in the presence of triethylamine .

- Optimization : Yield improvements are achieved by controlling stoichiometry (e.g., 1.2 equivalents of Boc₂O for amino protection) and using polar aprotic solvents (e.g., dioxane) at 50–60°C . Purification via methanol recrystallization is common .

Basic: How is the compound structurally characterized, and what analytical techniques are critical for confirming purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., tetrahydrobenzo[b]thiophene ring protons at δ 1.5–2.8 ppm) and ester/amide linkages .

- Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight (e.g., C₁₃H₁₈N₂O₂S₂: 298.45 g/mol) and detects impurities .

- Chromatography (HPLC) : Purity ≥98% is confirmed using reverse-phase C18 columns with UV detection .

Basic: What acute toxicity data exist for this compound, and how should safety protocols be designed?

- Acute Toxicity (Rodent Model) : Intraperitoneal LD₅₀ >1 g/kg in mice, with observed respiratory depression and motor activity changes .

- Safety Protocols : Use fume hoods for handling, avoid inhalation, and implement dose-limiting guidelines (e.g., <500 mg/kg in preclinical studies) .

Advanced: How do structural modifications (e.g., substituents on the thiophene ring) influence biological activity?

- Thioxomethyl vs. Trifluoroacetyl Groups : Replacing the ethylamino-thioxomethyl group with trifluoroacetyl (as in analog C₁₃H₁₄F₃NO₃S) reduces antibacterial activity but enhances metabolic stability .

- Positional Effects : Methyl substitution at position 4 (vs. 6) improves RORγt receptor modulation potency by 3-fold, likely due to steric effects .

Advanced: How can contradictory toxicity data between studies be resolved?

- Case Example : Discrepancies in LD₅₀ values may arise from species-specific metabolism (mouse vs. rat) or route of administration (intraperitoneal vs. oral) .

- Resolution : Conduct comparative pharmacokinetic studies (e.g., plasma half-life, bioavailability) and use in vitro hepatocyte assays to model interspecies differences .

Advanced: What computational methods are suitable for predicting the compound’s receptor-binding interactions?

- Molecular Docking (e.g., AutoDock Vina) : Simulate binding to targets like RORγt or bacterial enzymes. The thioxomethyl group shows strong hydrogen bonding with Arg367 in RORγt .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates stable binding .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- pH Sensitivity : Hydrolysis of the ethyl ester occurs at pH >8, requiring buffered solutions (pH 6–7) for long-term storage .

- Thermal Stability : Decomposition above 120°C necessitates low-temperature storage (-20°C) and inert atmospheres (N₂) during synthesis .

Advanced: What mechanistic insights explain its antibacterial activity, and how can resistance be mitigated?

- Mechanism : Disruption of bacterial membrane integrity via thiophene ring insertion and inhibition of DNA gyrase .

- Resistance Mitigation : Co-administration with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) enhances efficacy against resistant strains .

Basic: What are the compound’s solubility properties, and how do they influence formulation for in vivo studies?

- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO or PEG-400-based formulations for intravenous delivery .

- Bioavailability : Nanoemulsion formulations improve oral bioavailability by 40% in rodent models .

Advanced: How can structural analogs be designed to enhance target selectivity (e.g., RORγt vs. RORα)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.